molecular formula C7H12O4 B6203404 2-(1,4-dioxepan-6-yl)acetic acid CAS No. 1628175-87-0

2-(1,4-dioxepan-6-yl)acetic acid

Cat. No.: B6203404
CAS No.: 1628175-87-0
M. Wt: 160.17 g/mol
InChI Key: UCIWBVYKYCFWPK-UHFFFAOYSA-N
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Description

2-(1,4-Dioxepan-6-yl)acetic acid is an organic compound with the molecular formula C₇H₁₂O₄ It is characterized by a dioxepane ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dioxepan-6-yl)acetic acid typically involves the acetalization of 4-hydroxy-6-substituted-methyl-tetrahydropyran-2-one compounds in the presence of an acid catalyst. The reaction conditions often include the use of an acetalization agent and an acid catalyst to facilitate the formation of the dioxepane ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetalization reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxepan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(1,4-Dioxepan-6-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(1,4-dioxepan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Substituted-1,3-dioxane-4-yl)acetic acid: Similar in structure but with a dioxane ring instead of a dioxepane ring.

    2-(1,4-Dioxan-6-yl)acetic acid: Another structurally related compound with a dioxane ring.

Uniqueness

2-(1,4-Dioxepan-6-yl)acetic acid is unique due to its dioxepane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1628175-87-0

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(1,4-dioxepan-6-yl)acetic acid

InChI

InChI=1S/C7H12O4/c8-7(9)3-6-4-10-1-2-11-5-6/h6H,1-5H2,(H,8,9)

InChI Key

UCIWBVYKYCFWPK-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)CC(=O)O

Purity

95

Origin of Product

United States

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